molecular formula C10H8N2O3 B13973530 5-Methyl-3-(3-nitrophenyl)isoxazole

5-Methyl-3-(3-nitrophenyl)isoxazole

Cat. No.: B13973530
M. Wt: 204.18 g/mol
InChI Key: GFOUWBJNFMEVQH-UHFFFAOYSA-N
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Description

5-Methyl-3-(3-nitrophenyl)isoxazole: is a heterocyclic compound featuring an isoxazole ring substituted with a methyl group at the 5-position and a nitrophenyl group at the 3-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(3-nitrophenyl)isoxazole typically involves a [3+2] cycloaddition reaction. One common method includes the reaction of an alkyne with a nitrile oxide, which acts as the dipole. This reaction is often catalyzed by copper(I) or ruthenium(II) catalysts . Another approach involves the use of metal-free synthetic routes, which are more eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Industrial Production Methods: Industrial production of isoxazoles, including this compound, often employs scalable and efficient synthetic routes. These methods prioritize high yields, cost-effectiveness, and minimal environmental impact. The use of continuous flow reactors and green chemistry principles are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-3-(3-nitrophenyl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Methyl-3-(3-nitrophenyl)isoxazole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron-withdrawing interactions, affecting the compound’s reactivity and binding affinity. The isoxazole ring can interact with biological targets, leading to various biological effects .

Comparison with Similar Compounds

  • 3-Methyl-5-(1,1,2-trinitroethyl)isoxazole
  • 5-Methyl-4-nitro-3-(1,1-dinitroethyl)isoxazole
  • 3-Amino-5-methylisoxazole

Comparison: 5-Methyl-3-(3-nitrophenyl)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other isoxazole derivatives, it may exhibit different reactivity and biological activities, making it valuable for specific applications .

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

5-methyl-3-(3-nitrophenyl)-1,2-oxazole

InChI

InChI=1S/C10H8N2O3/c1-7-5-10(11-15-7)8-3-2-4-9(6-8)12(13)14/h2-6H,1H3

InChI Key

GFOUWBJNFMEVQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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